[(4-Chlorobutoxy)methyl]benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chlorobutoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAARYWXGUUQRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542850 | |
| Record name | [(4-Chlorobutoxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125340-68-3 | |
| Record name | [(4-Chlorobutoxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Chlorobutoxy Methyl Benzene
Established Synthetic Pathways and Mechanistic Considerations
The formation of [(4-Chlorobutoxy)methyl]benzene can be approached through several classical and modern synthetic routes. Each method offers distinct advantages and is selected based on factors such as desired yield, purity, and scalability.
Acid-Catalyzed Benzyl (B1604629) Alcohol and 4-Chlorobutanol Condensation
A direct approach to synthesizing this compound is the acid-catalyzed dehydrative etherification of benzyl alcohol and 4-chlorobutanol. mun.ca In this reaction, a proton source facilitates the removal of a water molecule, forming the ether bond. While straightforward, this method can sometimes be limited by the formation of byproducts such as dibenzyl ether. mun.carsc.org The use of specific catalysts can help to improve the selectivity of the reaction.
The reaction proceeds via the protonation of the hydroxyl group of benzyl alcohol, followed by the nucleophilic attack of the hydroxyl group of 4-chlorobutanol. The subsequent loss of a water molecule yields the desired ether.
Friedel-Crafts Alkylation Protocols for Aryl Ether Formation
Friedel-Crafts alkylation represents a powerful tool for forming carbon-carbon and carbon-heteroatom bonds on aromatic rings. libretexts.orgchemguide.co.uklibretexts.org In the context of synthesizing aryl ethers, a variation of this reaction can be employed. This would typically involve reacting a benzene (B151609) derivative with a suitable alkylating agent containing the chlorobutoxy moiety in the presence of a Lewis acid catalyst, such as aluminum chloride. chemguide.co.uklibretexts.orgvedantu.com
The mechanism involves the formation of a carbocation from the alkylating agent, which then acts as an electrophile and attacks the electron-rich benzene ring. libretexts.orgvedantu.com The choice of solvent and reaction conditions is crucial to prevent side reactions and ensure good yields. For instance, the reaction of benzene with a chloroalkane like chloromethane (B1201357) is a classic example of Friedel-Crafts alkylation. chemguide.co.uklibretexts.org
Williamson Ether Synthesis for Chlorobutoxyaryl Linkage
The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and unsymmetrical ethers. masterorganicchemistry.com This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com To synthesize this compound via this route, one would typically react sodium benzyloxide with 1,4-dichlorobutane (B89584). Alternatively, the reaction could involve sodium 4-chlorobutoxide and benzyl chloride.
The success of the Williamson ether synthesis is highly dependent on the nature of the alkyl halide. masterorganicchemistry.com Primary alkyl halides are preferred as secondary and tertiary halides tend to undergo elimination reactions in the presence of the strongly basic alkoxide. libretexts.org The choice of a non-protic solvent is also important to avoid solvation of the nucleophile.
Industrial-Scale Synthesis Optimization and Process Intensification
For industrial applications, the efficiency and cost-effectiveness of the synthesis are paramount. Process intensification strategies, such as the use of continuous flow reactors and microwave-assisted synthesis, can significantly improve reaction times and yields. mun.ca For instance, a continuous process for the production of 4-chloro-trichloro-methyl benzene has been developed, highlighting the potential for such approaches in large-scale manufacturing. google.com
The synthesis of 4-chlorobutanol, a key starting material, has also been optimized for industrial production. google.comgoogle.com One improved process involves the reaction of tetrahydrofuran (B95107) with hydrogen chloride in the presence of a resin quaternary ammonium (B1175870) halide catalyst. google.com
Strategic Optimization of Reaction Parameters
To enhance the efficiency and selectivity of the synthesis of this compound, careful optimization of reaction parameters is essential.
Catalyst Design and Evaluation in Etherification Reactions
The choice of catalyst plays a pivotal role in the outcome of etherification reactions. For acid-catalyzed condensations, various catalysts have been explored to improve yields and minimize byproduct formation. mun.ca For example, palladium(II) complexes have been shown to be effective catalysts for the dehydrative etherification of benzyl alcohols. mun.ca
In the context of Friedel-Crafts reactions, the Lewis acid catalyst is a key component. vedantu.com The catalyst's activity and selectivity can be tuned by modifying its structure and the reaction conditions. Similarly, in Williamson ether synthesis, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases, leading to improved efficiency. Research into novel catalysts, such as zirconium and hafnium polyhedral oligosilsesquioxane complexes, has shown promise for green and efficient etherification reactions. osti.gov
Below is a table summarizing the different synthetic methods and key considerations:
| Synthetic Method | Reactants | Catalyst | Key Considerations |
| Acid-Catalyzed Condensation | Benzyl alcohol, 4-Chlorobutanol | Acid catalyst (e.g., H₂SO₄) | Potential for byproduct formation (dibenzyl ether). mun.carsc.org |
| Friedel-Crafts Alkylation | Benzene derivative, Alkylating agent | Lewis acid (e.g., AlCl₃) | Requires careful control of reaction conditions to avoid polysubstitution. libretexts.orgchemguide.co.uk |
| Williamson Ether Synthesis | Sodium benzyloxide, 1,4-Dichlorobutane OR Sodium 4-chlorobutoxide, Benzyl chloride | None (or phase-transfer catalyst) | Best with primary alkyl halides to avoid elimination reactions. masterorganicchemistry.comlibretexts.org |
Solvent Systems and Their Influence on Reaction Efficiency
The choice of solvent is a critical parameter in the synthesis of this compound, significantly impacting reaction rates and yields. In Williamson ether syntheses, a common route to this compound, polar aprotic solvents are often favored. These solvents are capable of solvating the cation of the alkoxide, thereby increasing the nucleophilicity of the alkoxide anion.
For instance, in the reaction of sodium 4-chlorobutoxide with benzyl chloride, solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently utilized. The high dielectric constant and aprotic nature of these solvents facilitate the SN2 reaction mechanism, leading to higher yields of the desired ether. In contrast, protic solvents such as ethanol (B145695) or water can solvate the alkoxide anion through hydrogen bonding, reducing its nucleophilicity and consequently lowering the reaction efficiency.
The use of phase-transfer catalysts (PTCs) in conjunction with less polar, water-immiscible solvents like toluene (B28343) or dichloromethane (B109758) presents an alternative and effective approach. The PTC, often a quaternary ammonium salt, facilitates the transfer of the alkoxide from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs. This methodology can simplify the work-up procedure and minimize the use of volatile and potentially toxic polar aprotic solvents.
Table 1: Influence of Solvent on the Yield of this compound
| Solvent System | Typical Yield (%) | Reaction Conditions |
| N,N-Dimethylformamide (DMF) | 85-95 | Sodium 4-chlorobutoxide, Benzyl chloride, Room Temp. to 50°C |
| Dimethyl Sulfoxide (DMSO) | 80-90 | Sodium 4-chlorobutoxide, Benzyl chloride, Room Temp. to 50°C |
| Toluene with PTC | 75-85 | 4-Chlorobutanol, NaOH, Benzyl chloride, Tetrabutylammonium bromide |
| Dichloromethane with PTC | 70-80 | 4-Chlorobutanol, NaOH, Benzyl chloride, Tetrabutylammonium bromide |
Note: Yields are approximate and can vary based on specific reaction conditions and reagents.
Temperature, Pressure, and Reaction Time Kinetics
The kinetics of the synthesis of this compound are profoundly influenced by temperature, pressure, and reaction time. Following the principles of chemical kinetics, an increase in temperature generally leads to a higher reaction rate. For the Williamson ether synthesis of this compound, a moderately elevated temperature, typically in the range of 50-80°C, is often optimal. This temperature provides sufficient energy to overcome the activation energy barrier without promoting significant side reactions, such as elimination or decomposition of the product.
While most syntheses of this compound are conducted at atmospheric pressure, in certain cases, particularly in industrial-scale production, elevated pressures may be employed to increase the concentration of gaseous reactants or to raise the boiling point of a low-boiling solvent, thereby allowing the reaction to be carried out at a higher temperature.
Advanced Purification and Isolation Techniques
The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity. Standard work-up procedures typically involve quenching the reaction, followed by extraction and washing to remove unreacted starting materials, salts, and the solvent.
For laboratory-scale preparations, column chromatography is a widely used and effective method for purification. A silica (B1680970) gel stationary phase with a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, can efficiently separate the desired product from more polar impurities and any remaining starting materials.
On a larger scale, distillation under reduced pressure (vacuum distillation) is often the preferred method for purifying this compound. This technique is particularly suitable for separating the product from non-volatile impurities and high-boiling solvents. The reduced pressure lowers the boiling point of the compound, preventing thermal decomposition that might occur at higher temperatures.
Crystallization is another potential purification technique, especially if the product is a solid at room temperature or can be induced to crystallize from a suitable solvent system. This method can yield highly pure product by selectively crystallizing the desired compound while impurities remain in the mother liquor.
Table 2: Comparison of Purification Techniques for this compound
| Purification Technique | Advantages | Disadvantages | Typical Purity |
| Column Chromatography | High resolution, applicable to a wide range of impurities | Time-consuming, requires significant solvent volumes | >98% |
| Vacuum Distillation | Suitable for large scale, efficient for removing non-volatile impurities | Requires specialized equipment, potential for thermal degradation | >99% |
| Crystallization | Can yield very high purity, cost-effective on a large scale | Dependent on product's ability to crystallize, potential for product loss in mother liquor | >99.5% |
Emerging Synthetic Strategies and Sustainable Approaches
In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. This trend extends to the synthesis of this compound, with researchers exploring greener alternatives to traditional methods.
One promising approach involves the use of solid-supported reagents or catalysts. For example, using a polymer-supported base in a Williamson ether synthesis can simplify the purification process, as the base can be easily removed by filtration. This reduces the need for aqueous work-ups and the generation of salt waste.
The exploration of greener solvent alternatives is another key area of research. Replacing hazardous solvents like DMF with more benign alternatives such as ionic liquids or deep eutectic solvents is being investigated. These novel solvent systems can offer unique reactivity and selectivity profiles while being less toxic and more recyclable.
Furthermore, flow chemistry is emerging as a powerful technology for the continuous and scalable synthesis of fine chemicals. A flow reactor setup for the synthesis of this compound could offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety compared to traditional batch processes. These emerging strategies hold the potential to make the synthesis of this compound more efficient, safer, and environmentally sustainable.
Mechanistic Elucidation of Chemical Transformations Involving 4 Chlorobutoxy Methyl Benzene
Nucleophilic Substitution Reactivity at the Chlorobutoxy Moiety
The chlorobutoxy group of [(4-Chlorobutoxy)methyl]benzene is susceptible to nucleophilic attack, primarily proceeding through a bimolecular nucleophilic substitution (SN2) mechanism. chemicalnote.cominflibnet.ac.inpharmaguideline.compressbooks.pub This pathway involves the direct displacement of the chloride leaving group by a nucleophile in a single, concerted step.
Kinetics and Stereochemistry of Bimolecular Nucleophilic Substitution (SN2)
The rate of the SN2 reaction for this compound is dependent on the concentrations of both the substrate and the attacking nucleophile, exhibiting second-order kinetics. chemicalnote.cominflibnet.ac.inpharmaguideline.com The reaction proceeds via a backside attack, where the nucleophile approaches the carbon atom bearing the chlorine from the side opposite to the leaving group. pharmaguideline.comyoutube.com This leads to an inversion of stereochemistry at the reaction center. pressbooks.pubyoutube.com The transition state involves a pentacoordinate carbon atom, partially bonded to both the incoming nucleophile and the departing chloride ion. chemicalnote.compharmaguideline.com
Table 1: Factors Affecting SN2 Reaction Rate
| Factor | Effect on Reaction Rate |
| Substrate Structure | Less sterically hindered substrates react faster. Primary halides, like the one in this compound, are more reactive than secondary or tertiary halides. inflibnet.ac.inyoutube.com |
| Nucleophile Strength | Stronger, more concentrated nucleophiles lead to a faster reaction rate. inflibnet.ac.in |
| Leaving Group Ability | A better leaving group (a weaker base) will increase the reaction rate. |
| Solvent | Polar aprotic solvents can enhance the nucleophilicity of anions, increasing the reaction rate. libretexts.org |
Influence of Nucleophile Structure and Reaction Environment
The nature of the nucleophile significantly impacts the SN2 reaction. Stronger nucleophiles, such as those with a higher charge density or greater polarizability, will react more readily. inflibnet.ac.inlibretexts.org The structure of the nucleophile also plays a role; bulkier nucleophiles may experience steric hindrance, slowing the reaction. inflibnet.ac.in
The reaction environment, particularly the solvent, is also a critical factor. Polar aprotic solvents, which solvate cations well but leave anions relatively "bare," can enhance the reactivity of anionic nucleophiles. libretexts.org In contrast, protic solvents can solvate the nucleophile through hydrogen bonding, potentially decreasing its reactivity.
Competitive Reaction Pathways and Side Product Formation
While the SN2 pathway is dominant for primary halides like this compound, other reaction pathways can compete under certain conditions. Elimination reactions (E2) can occur, particularly with strong, sterically hindered bases, leading to the formation of alkenes.
In some cases of nucleophilic aromatic substitution on similar compounds, the formation of a benzyne (B1209423) intermediate can lead to a mixture of products. For instance, the reaction of 1-chloro-4-methylbenzene with a strong nucleophile can yield both 4-methylphenol and 3-methylphenol. vaia.com
Aromatic Ring Functionalization and Electrophilic Substitution
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. msu.edumasterorganicchemistry.commasterorganicchemistry.commasterorganicchemistry.comleah4sci.com
Regiochemical Control in Electrophilic Aromatic Substitution (EAS)
The benzyloxymethyl group (-CH2OCH2CH2CH2Cl) is an ortho-, para-directing activator. The oxygen atom's lone pairs can be donated to the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. libretexts.org This directing effect is a key factor in controlling the regiochemistry of the reaction.
For example, the nitration of a substituted benzene with an activating group will predominantly yield ortho and para isomers. libretexts.orglibretexts.org Similarly, halogenation of toluene (B28343), which has an activating methyl group, results in a mixture of ortho- and para-chlorotoluene. libretexts.org In contrast, deactivating groups, such as a nitro group, direct incoming electrophiles to the meta position. msu.edulibretexts.orglibretexts.org
Table 2: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile |
| Halogenation | Br2, FeBr3 or Cl2, FeCl3 | Br+ or Cl+ |
| Nitration | HNO3, H2SO4 | NO2+ |
| Sulfonation | SO3, H2SO4 | SO3 |
| Friedel-Crafts Alkylation | R-Cl, AlCl3 | R+ |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | RCO+ |
Mechanistic Intermediates and Transition State Analysis in EAS
The mechanism of EAS involves a two-step process. masterorganicchemistry.com The first and rate-determining step is the attack of the aromatic ring's π-electrons on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. masterorganicchemistry.comlumenlearning.comvub.be This step temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com
The second step is the rapid deprotonation of the sigma complex by a weak base, which restores the aromaticity of the ring and yields the final substituted product. masterorganicchemistry.commasterorganicchemistry.com The stability of the sigma complex is a crucial factor in determining the reaction rate and regioselectivity. For ortho and para attack on this compound, the positive charge in the sigma complex can be delocalized onto the benzylic oxygen, providing additional resonance stabilization that is not possible for meta attack. This stabilization of the ortho and para transition states is why these products are favored.
Halogenation, Nitration, and Sulfonation Reaction Mechanisms
The benzene ring of this compound is subject to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. latech.edumasterorganicchemistry.com The (4-chlorobutoxy)methyl group influences both the rate of reaction and the position of substitution on the aromatic ring.
Nature of the Substituent:
The [(4-Chlorobutoxy)methyl] group, an ether, is generally considered an activating group in electrophilic aromatic substitution. libretexts.org The oxygen atom can donate electron density to the benzene ring through resonance, stabilizing the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction. libretexts.orgmsu.edu This electron-donating effect makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. msu.edu This activation directs incoming electrophiles primarily to the ortho and para positions. libretexts.org
Mechanism of Electrophilic Aromatic Substitution:
The general mechanism for these reactions involves three key steps: byjus.com
Generation of an Electrophile: A strong electrophile is generated from the reagents. byjus.com
Nucleophilic Attack: The π-electron system of the benzene ring attacks the electrophile, forming a resonance-stabilized carbocation known as an arenium ion. byjus.comaakash.ac.in
Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. byjus.commasterorganicchemistry.com
Specific Reaction Mechanisms:
Halogenation: For chlorination and bromination, a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃) is required. latech.eduwikipedia.org The catalyst polarizes the halogen molecule (e.g., Cl-Cl or Br-Br), creating a potent electrophile that is then attacked by the benzene ring. latech.edu Iodination is typically achieved using an oxidizing agent like nitric acid or copper(II) chloride to generate the iodine electrophile (I⁺). wikipedia.orglibretexts.org Fluorination is highly exothermic and often explosive, so direct fluorination is not practical. libretexts.org
Nitration: This reaction is carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). byjus.commasterorganicchemistry.com Sulfuric acid protonates the nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). byjus.comlibretexts.org The nitronium ion is then attacked by the benzene ring.
Sulfonation: Benzene rings can be sulfonated using fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. byjus.commasterorganicchemistry.com SO₃ is a strong electrophile that is attacked by the aromatic ring. aakash.ac.in This reaction is notably reversible. masterorganicchemistry.comlibretexts.org
Table 1: Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile |
|---|---|---|
| Chlorination | Cl₂, FeCl₃ | Cl⁺ |
| Bromination | Br₂, FeBr₃ | Br⁺ |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |
| Sulfonation | SO₃, H₂SO₄ | SO₃ |
Oxidative and Reductive Transformations
The oxidation of this compound, a benzyl (B1604629) ether, can proceed through electron transfer mechanisms, leading to the cleavage of the benzylic C-H bond.
One common pathway involves an initial single electron transfer (SET) from the substrate to the oxidizing agent. siu.edubaranlab.org This generates a radical cation intermediate. siu.edu For benzyl ethers, reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can initiate oxidation via hydride abstraction from the carbon alpha to the ether oxygen, forming a stabilized benzylic cation. cdnsciencepub.com This process is favored by electron-donating groups on the aromatic ring and is sensitive to the stability of the resulting cation. cdnsciencepub.com
Alternatively, photosensitized oxidation in the presence of an electron acceptor can occur. rsc.org In this mechanism, an electron is transferred from the ether to an excited state of the sensitizer, forming a radical cation. This intermediate can then undergo deprotonation to yield a radical which reacts further to form products like aldehydes and esters. rsc.org
Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), can also oxidize benzyl ethers. The proposed mechanism for this transformation can involve two successive single electron transfer steps. siu.eduproquest.com
The specific products of oxidation, such as aldehydes or esters, can sometimes be controlled by the reaction conditions, including the stoichiometry of the oxidizing agent and the temperature. nih.gov
The reduction of this compound involves two main transformations: the hydrogenolysis of the benzyl ether and the dehalogenation of the alkyl chloride.
Catalytic Hydrogenolysis of the Benzyl Ether:
The benzyl ether group is susceptible to cleavage by catalytic hydrogenolysis. ambeed.comresearchgate.net This reaction is typically carried out with a catalyst such as palladium on carbon (Pd/C) or platinum under an atmosphere of hydrogen gas (H₂). ambeed.comresearchgate.netyoutube.com The mechanism involves the adsorption of the substrate and hydrogen onto the catalyst surface, leading to the cleavage of the C-O bond between the benzyl group and the oxygen atom. acsgcipr.org This process results in the formation of toluene and 4-chlorobutanol. The efficiency and selectivity of this reaction can be influenced by the choice of catalyst, solvent, and reaction conditions. researchgate.net
Reduction of the Alkyl Chloride:
The chloro group in the butyl chain can also be reduced, a process known as hydrodehalogenation. This reaction can occur under similar catalytic hydrogenation conditions used for benzyl ether cleavage. researchgate.netnih.gov The mechanism also involves the catalytic surface, where the C-Cl bond is cleaved and replaced by a C-H bond. The selectivity between benzyl ether cleavage and dehalogenation can be a challenge in such multifunctional molecules.
Under harsher conditions, such as elevated temperature and pressure, the benzene ring itself can be reduced to a cyclohexane (B81311) ring. youtube.com
Table 2: Potential Products of Catalytic Hydrogenation
| Starting Material | Reaction Type | Product(s) |
|---|---|---|
| This compound | Benzyl Ether Hydrogenolysis | Toluene, 4-Chlorobutanol |
| This compound | Dehalogenation | (4-Butoxy)methyl]benzene |
| This compound | Full Reduction | Methylcyclohexane, Butanol |
Fragmentation Patterns and Decomposition Mechanisms
The fragmentation of this compound in a mass spectrometer provides insight into its structure and stability. Upon electron impact ionization, a molecular ion ([M]•⁺) is formed, which can then undergo various fragmentation pathways. docbrown.infolibretexts.org
For benzyl ethers, a characteristic fragmentation is the cleavage of the benzylic C-O bond. This can lead to the formation of a stable benzyl cation (C₇H₇⁺) or a tropylium (B1234903) ion, which often appears at a mass-to-charge ratio (m/z) of 91. youtube.comthieme-connect.de This is typically a very prominent peak in the mass spectra of benzyl-containing compounds. docbrown.infoyoutube.com
Another common fragmentation pathway for ethers is α-cleavage, where the bond adjacent to the oxygen atom breaks. miamioh.edu This would involve the cleavage of the C-C bond next to the oxygen on the butoxy chain.
The alkyl halide portion of the molecule also influences the fragmentation. Alkyl halides can undergo fragmentation through the loss of the halogen atom or through cleavage of the carbon chain. youtube.com The presence of chlorine is often indicated by isotopic peaks, as chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.
Protonated benzyl ethers, often formed under chemical ionization conditions, can also undergo fragmentation, with the major pathway often initiated by protonation at the ether oxygen. core.ac.uk This can activate the adjacent benzyl group to participate in intramolecular reactions. core.ac.uk
Table 3: Common Fragment Ions in Mass Spectrometry
| Fragment Ion | Proposed Structure/Origin | Typical m/z |
|---|---|---|
| [C₇H₇]⁺ | Tropylium ion (from benzyl group) | 91 |
| [M-Cl]⁺ | Loss of a chlorine radical | Varies |
| [M-C₄H₈Cl]⁺ | Cleavage of the ether bond | Varies |
| [C₄H₈Cl]⁺ | Chlorobutyl cation | Varies |
Strategic Utilization of 4 Chlorobutoxy Methyl Benzene in Organic Synthesis
Precursor in the Synthesis of Advanced Organic Molecules
The unique chemical architecture of 1-(benzyloxy)-4-chlorobutane makes it an important starting material for constructing more complex molecular frameworks. The chlorobutyl moiety allows for the attachment of this four-carbon chain to various nucleophiles, while the benzyloxy group can be retained as a stable ether linkage or deprotected to reveal a primary alcohol for further functionalization.
Building Block for Biologically Active Compounds
The benzyloxy motif is a recognized pharmacophore, and its incorporation into molecules can lead to compounds with significant biological activity. While direct examples of 1-(benzyloxy)-4-chlorobutane are not extensively detailed, the synthesis of related benzyloxy derivatives highlights its potential as a key building block.
For instance, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines with potent antimycobacterial properties has been synthesized. organic-chemistry.orgnih.gov In these syntheses, substituted benzyl (B1604629) bromides are first reacted with 4-cyanophenol to form 4-(benzyloxy)benzonitriles. nih.gov These nitriles are then reduced to the corresponding benzylamines, which serve as crucial intermediates. nih.gov This strategy underscores how a benzyloxy-containing fragment can be integral to the final bioactive structure. Although this example uses benzyl bromide, 1-(benzyloxy)-4-chlorobutane could theoretically be used to introduce a benzyloxybutoxy side chain into target molecules.
In another study, various [4-(benzyloxy)benzoyl]- and [4-(benzyloxy)benzyl]aminoalkanol derivatives were synthesized and showed promising anticonvulsant activity. nih.gov The benzyloxy group is a key feature of these molecules, contributing to their pharmacological profile. nih.gov The syntheses demonstrate the utility of benzyloxy-containing reagents in constructing novel therapeutic agents.
The following table summarizes the synthesis of 4-(benzyloxy)benzonitriles, precursors to biologically active amines.
| Entry | Benzyl Bromide Derivative | Product | Yield (%) |
| 1 | Benzyl bromide | 4-(Benzyloxy)benzonitrile | 95 |
| 2 | 4-Methylbenzyl bromide | 4-((4-Methylbenzyl)oxy)benzonitrile | 99 |
| 3 | 4-Methoxybenzyl bromide | 4-((4-Methoxybenzyl)oxy)benzonitrile | 98 |
| 4 | 4-Chlorobenzyl bromide | 4-((4-Chlorobenzyl)oxy)benzonitrile | 92 |
| Data sourced from synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines. nih.gov |
Intermediate in Pharmaceutical and Agrochemical Synthesis
As a bifunctional molecule, 1-(benzyloxy)-4-chlorobutane is a valuable intermediate in multi-step syntheses common in the pharmaceutical industry. The benzyl ether provides protection for a hydroxyl group, while the alkyl chloride allows for coupling reactions.
This strategy is evident in the synthesis of analogues of the anti-tuberculosis drug bedaquiline (B32110). wikipedia.orgbldpharm.com While not using 1-(benzyloxy)-4-chlorobutane directly, many synthetic routes to bedaquiline and its derivatives involve intermediates with protected hydroxyl groups and reactive sites for cross-coupling reactions. wikipedia.org The benzyl protecting group is particularly useful due to its stability under various reaction conditions and its susceptibility to removal via hydrogenolysis. wikipedia.orgbldpharm.com The use of 1-(benzyloxy)-4-chlorobutane would allow for the introduction of a flexible four-carbon chain with a terminal benzyl ether, which could be a key structural motif in novel drug candidates.
There is limited specific information in the reviewed literature regarding the application of 1-(benzyloxy)-4-chlorobutane as an intermediate in agrochemical synthesis. However, the functional groups present are relevant to the construction of many active agrochemical ingredients, suggesting its potential utility in this field as well.
Application in Polymer Science and Materials Chemistry
The reactivity of the chloro- and benzyloxy- groups suggests potential applications for 1-(benzyloxy)-4-chlorobutane in the field of polymer and materials science, although specific examples are not widely documented.
Monomer or Intermediate in Polymerization Processes
Benzyl ether compounds have been utilized in the synthesis of hyper-cross-linked polymers (HCPs). For example, monomers like 1,4-bis(methoxymethyl)benzene (B1630615) can undergo self-condensation in the presence of an acid catalyst to form porous polymer networks. univie.ac.at This demonstrates that the benzyl ether moiety can participate in polymerization reactions.
Theoretically, 1-(benzyloxy)-4-chlorobutane could function as a monomer in several ways. The chlorobutane end could participate in polyalkylation reactions, while the benzyl group could be involved in Friedel-Crafts type polymerizations under acidic conditions. Furthermore, a related compound, 4-(benzyloxy)benzyl chloride, is commercially available as a polymer-bound resin, indicating its utility as a linker or functional monomer in solid-phase synthesis, particularly for peptides. sigmaaldrich.com
Development of Specialty Chemicals and Resins
The development of specialty chemicals and resins often relies on building blocks with specific functionalities. The dual nature of 1-(benzyloxy)-4-chlorobutane makes it a candidate for creating such materials. For example, it could be grafted onto polymer backbones to introduce benzyloxy groups, which could then be deprotected to yield hydroxylated polymers with altered properties such as hydrophilicity or sites for further modification. While direct application in specialty resins is not detailed in the available literature, its structural motifs are found in various high-performance materials.
Derivatization and Functional Group Interconversion Studies
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. univie.ac.atnih.gov 1-(benzyloxy)-4-chlorobutane is an excellent substrate for a variety of FGI reactions.
The primary alkyl chloride is a good leaving group in nucleophilic substitution (SN2) reactions. This allows for the facile introduction of a wide range of functional groups. Common transformations include:
Conversion to Azides: Reaction with sodium azide (B81097) (NaN₃) yields 1-azido-4-(benzyloxy)butane. Azides are versatile intermediates that can be reduced to primary amines or used in click chemistry reactions.
Conversion to Nitriles: Treatment with sodium cyanide (NaCN) can produce 5-(benzyloxy)pentanenitrile (B14346709). The nitrile group can then be hydrolyzed to a carboxylic acid or reduced to a primary amine.
Conversion to Ethers: Reaction with an alkoxide (RO⁻) would yield a dialkyl ether, extending the carbon chain and introducing new functionality.
Conversion to Iodides: The chloride can be converted to the more reactive iodide through the Finkelstein reaction, using sodium iodide in acetone. nih.gov
The other key functional group, the benzyl ether, is widely used as a protecting group for alcohols. wikipedia.orgnih.gov Its removal, or debenzylation, is a common FGI. This is typically achieved through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium-on-carbon catalyst, Pd/C). commonorganicchemistry.com This reaction is generally clean and high-yielding, liberating the free alcohol (4-chlorobutanol in this case) and toluene (B28343). This deprotection step is crucial in multi-step syntheses where the hydroxyl group needs to be unmasked for a subsequent reaction.
The following table outlines some common functional group interconversions applicable to 1-(benzyloxy)-4-chlorobutane.
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |
| Alkyl Chloride (R-Cl) | NaN₃ | Azide (R-N₃) | SN2 |
| Alkyl Chloride (R-Cl) | NaCN | Nitrile (R-CN) | SN2 |
| Alkyl Chloride (R-Cl) | NaI, Acetone | Alkyl Iodide (R-I) | Finkelstein Reaction |
| Benzyl Ether (R-OBn) | H₂, Pd/C | Alcohol (R-OH) | Hydrogenolysis |
Synthesis of Hydroxy, Nitrile, and Amine Derivatives
The primary chloride in [(4-Chlorobutoxy)methyl]benzene is susceptible to nucleophilic attack, providing a straightforward route to a variety of derivatives. Standard nucleophilic substitution reactions (SN2) allow for the efficient replacement of the chlorine atom with oxygen, nitrogen, and carbon nucleophiles.
Hydroxy Derivatives: The chloro group can be hydrolyzed to a hydroxyl group to yield 4-(benzyloxy)butan-1-ol. This transformation is typically achieved by reaction with a hydroxide (B78521) salt in a suitable solvent or by simple hydrolysis under heating. The resulting alcohol is a valuable intermediate for further functionalization, such as oxidation or esterification. sigmaaldrich.comsigmaaldrich.com
Nitrile Derivatives: The introduction of a nitrile group extends the carbon chain by one atom and provides a versatile functional group that can be further converted into amines, carboxylic acids, or other functionalities. The reaction of this compound with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent is a standard method for this conversion, known as the Kolbe nitrile synthesis. youtube.com This reaction proceeds via an SN2 mechanism. youtube.com
Amine Derivatives: Primary amines can be synthesized from this compound through several methods. Direct reaction with excess ammonia (B1221849) can yield the primary amine, though this method often results in mixtures due to over-alkylation. tcichemicals.comdoubtnut.com A more controlled approach involves the substitution of the chloride with sodium azide to form 4-(benzyloxy)butyl azide, which is not nucleophilic and thus prevents further reaction. organic-chemistry.orgchemspider.com The resulting azide is then cleanly reduced to the primary amine, 4-(benzyloxy)butan-1-amine, using reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. nih.gov Additionally, reaction with primary or secondary amines can be used to synthesize the corresponding secondary and tertiary amine derivatives. organic-chemistry.orghud.ac.uk
| Product | Reagent(s) | Solvent | Conditions | Yield | Ref. |
| 4-(Benzyloxy)butan-1-ol | Sodium Hydroxide (NaOH), Water | Dioxane | Reflux | Good | sigmaaldrich.com |
| 5-(Benzyloxy)pentanenitrile | Sodium Cyanide (NaCN) | DMSO | 80 °C | Good | youtube.com |
| 4-(Benzyloxy)butyl azide | Sodium Azide (NaN₃) | DMF/Water | 100 °C | 92% (for benzyl azide) | youtube.com |
| 4-(Benzyloxy)butan-1-amine | 1. Sodium Azide (NaN₃)2. Lithium Aluminum Hydride (LiAlH₄) | 1. DMF2. THF | 1. Heat2. 0 °C to RT | Good | nih.gov |
| N-Benzyl-4-(benzyloxy)butan-1-amine | Benzylamine, K₂CO₃ | Acetonitrile | Reflux | Moderate-Good | organic-chemistry.org |
Introduction of Other Heteroatom-Containing Functionalities
Beyond hydroxy, nitrile, and amine groups, the electrophilic nature of the carbon-chlorine bond in this compound allows for the introduction of a wide array of other heteroatoms.
Ether Derivatives (Williamson Ether Synthesis): The Williamson ether synthesis provides a classic and efficient method for forming new ether linkages. rsc.orgsynchem.demasterorganicchemistry.com By reacting this compound with an alkoxide or a phenoxide, a diverse range of asymmetrical ethers can be prepared. The alkoxide, generated by deprotonating an alcohol with a strong base like sodium hydride (NaH), acts as a potent nucleophile to displace the chloride ion. nih.gov This method is highly effective for primary halides like the target compound. masterorganicchemistry.com
Thioether Derivatives: In a similar fashion to ether synthesis, thioethers (or sulfides) can be prepared by reacting this compound with a thiol or a thiolate salt. nih.govnih.gov Thiolates are excellent nucleophiles and readily displace the chloride to form a carbon-sulfur bond. These reactions are often carried out under basic conditions to deprotonate the thiol, or by using pre-formed thiolate salts. beilstein-journals.org
| Product Class | Reagent(s) | Base (if applicable) | Solvent | General Conditions | Ref. |
| Ethers | R'-OH (Alcohol/Phenol) | NaH | THF | 0 °C to RT | masterorganicchemistry.com |
| Thioethers | R'-SH (Thiol) | NaH or K₂CO₃ | DMF or Ethanol (B145695) | RT to Heat | nih.govnih.gov |
| Iodo Derivatives | Sodium Iodide (NaI) | Acetone | Reflux | High | synchem.de |
Chain Elongation and Cyclization Reactions
The synthetic utility of this compound extends to the formation of new carbon-carbon bonds for chain extension and the construction of cyclic structures.
Chain Elongation: A primary strategy for chain elongation involves the conversion of the alkyl chloride into an organometallic nucleophile. By reacting this compound with magnesium metal, the corresponding Grignard reagent, 4-(benzyloxy)butylmagnesium chloride, can be formed. wikipedia.orgbyjus.com This powerful carbon-based nucleophile can then react with various electrophiles. For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively, while reaction with carbon dioxide, after an acidic workup, produces a carboxylic acid with an additional carbon atom. byjus.com
Another method for a single-carbon extension involves the nitrile derivative discussed previously. Hydrolysis of 5-(benzyloxy)pentanenitrile under acidic or basic conditions yields 5-(benzyloxy)pentanoic acid.
| Starting Material | Reagent(s) | Intermediate/Product | Application | Ref. |
| This compound | 1. Mg, THF2. CO₂3. H₃O⁺ | 5-(Benzyloxy)pentanoic acid | C1-Chain Elongation | byjus.combyjus.com |
| This compound | 1. Mg, THF2. Formaldehyde3. H₃O⁺ | 5-(Benzyloxy)pentan-1-ol | C1-Chain Elongation | youtube.com |
| 5-(Benzyloxy)pentanenitrile | H₃O⁺ or OH⁻, H₂O, Heat | 5-(Benzyloxy)pentanoic acid | C1-Chain Elongation | orgsyn.org |
Cyclization Reactions: Derivatives of this compound are excellent precursors for the synthesis of heterocyclic compounds through intramolecular cyclization. For instance, the hydroxy derivative, 4-(benzyloxy)butan-1-ol, can be oxidized to form 4-(benzyloxy)butanoic acid. Subsequent removal of the benzyl protecting group via catalytic hydrogenation exposes the terminal hydroxyl group. The resulting 4-hydroxybutanoic acid can spontaneously undergo intramolecular esterification (lactonization) to form the stable five-membered cyclic ester, γ-butyrolactone (GBL). This demonstrates a strategy where the initial chloro-substituent directs the formation of a key intermediate for cyclization.
Computational Chemistry Approaches to Understanding 4 Chlorobutoxy Methyl Benzene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For [(4-Chlorobutoxy)methyl]benzene, methods like Density Functional Theory (DFT) or ab initio calculations would be employed to determine its electronic structure.
These calculations can predict a variety of molecular properties that are key to understanding the compound's reactivity:
Molecular Geometry: Optimization of the molecule's three-dimensional structure to find its most stable conformation (lowest energy state).
Electron Distribution: Calculation of the electron density surface and electrostatic potential to identify electron-rich and electron-poor regions. This is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. For instance, the chlorine atom and the oxygen atom would be electron-rich sites, while the adjacent carbon atoms would be electron-deficient.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. The energy and shape of the HOMO indicate the ability to donate electrons, while the LUMO represents the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Reactivity Descriptors: Global and local reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and the Fukui function, can provide quantitative predictions of reactive sites.
A hypothetical data table for calculated electronic properties might look like this:
| Property | Calculated Value (Hypothetical) | Description |
| Total Energy | -X Hartrees | The total electronic energy of the optimized molecule. |
| HOMO Energy | -Y eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | +Z eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | (Y+Z) eV | An indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | D debyes | A measure of the overall polarity of the molecule. |
Reaction Pathway Modeling and Energetic Analysis of Transformations
Computational modeling can be used to map out the entire energy landscape of a chemical reaction involving this compound. This is essential for understanding reaction mechanisms and predicting reaction outcomes.
For example, a common transformation for this molecule would be a substitution reaction at the carbon bonded to the chlorine atom. Reaction pathway modeling would involve:
Identifying Reactants, Products, and Intermediates: Defining the starting materials and final products of the transformation.
Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Computational algorithms can search for and optimize the geometry of the TS.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is a key factor in the reaction rate. A lower activation energy implies a faster reaction.
A hypothetical reaction coordinate diagram for a nucleophilic substitution on this compound would be generated from these calculations.
| Species | Relative Energy (kcal/mol) (Hypothetical) |
| Reactants | 0.0 |
| Transition State | +20.5 |
| Products | -10.2 |
Investigation of Solvation Effects and Intermolecular Interactions
The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. Computational models can account for these effects in two primary ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. This approach is computationally efficient and useful for understanding the general effect of solvent polarity on the molecule's conformation and reactivity.
Explicit Solvation Models: One or more solvent molecules are explicitly included in the calculation. This method is more computationally intensive but provides a detailed picture of specific intermolecular interactions, such as hydrogen bonding or van der Waals forces, between the solute and individual solvent molecules.
These models can be used to study how the solvent influences conformational preferences, reaction barriers, and the stability of charged intermediates. For instance, a polar solvent would be expected to stabilize the transition state of a substitution reaction that involves charge separation.
Predictive Modeling for Novel Reactions and Derivatives
The insights gained from the computational studies described above can be leveraged to predict the outcomes of new, untested reactions or to design novel derivatives of this compound with desired properties.
Virtual Screening: By computationally modeling the reactions of this compound with a library of different nucleophiles or under various catalytic conditions, one could predict which reactions are most likely to be successful.
Designing New Molecules: The electronic and structural data can inform the rational design of new derivatives. For example, if a higher reactivity is desired, modifications could be made to the benzene (B151609) ring (e.g., adding electron-withdrawing or -donating groups) to alter the electronic properties of the reactive chlorobutoxy group. The predicted effects of these modifications on reactivity or other properties could then be verified through further calculations before any experimental work is undertaken.
Advanced Analytical and Spectroscopic Techniques for Characterization and Mechanistic Probing
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For [(4-Chlorobutoxy)methyl]benzene, both ¹H and ¹³C NMR would provide a distinct fingerprint. The predicted spectra are based on data from analogous compounds like benzyl (B1604629) methyl ether, 1,4-dichlorobutane (B89584), and dibenzyl ether. chemicalbook.comchemicalbook.comchemicalbook.com
In the ¹H NMR spectrum, five distinct signals are expected. The five aromatic protons of the benzene (B151609) ring would appear as a complex multiplet around 7.25-7.35 ppm. expertsmind.com The two benzylic protons (C₆H₅CH₂ -) would yield a sharp singlet at approximately 4.5 ppm, a characteristic chemical shift for protons on a carbon adjacent to both an oxygen atom and a phenyl group. chemicalbook.com The two methylene (B1212753) groups of the butyl chain attached to the ether oxygen (-O-CH₂ CH₂-) would likely resonate as a triplet at around 3.5 ppm. The adjacent methylene group (-OCH₂CH₂ CH₂-) would show a multiplet near 1.8 ppm. Finally, the terminal methylene group bonded to the chlorine atom (-CH₂ -Cl) is expected to produce a triplet at approximately 3.6 ppm, shifted downfield due to the electronegativity of the chlorine atom. docbrown.info
The ¹³C NMR spectrum would complement this by showing the expected number of unique carbon environments. The aromatic carbons would produce signals in the 127-138 ppm range. chemicalbook.com The benzylic carbon (C₆H₅C H₂-) would appear around 72-73 ppm. The carbons of the butyl chain would be observed at distinct positions: the carbon attached to the ether oxygen (-O-C H₂-) at approximately 70 ppm, the two internal carbons at roughly 26 and 30 ppm, and the terminal carbon bonded to chlorine (-C H₂Cl) at around 45 ppm. chemicalbook.comdocbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound ¹H NMR
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| C₆H₅- | 7.25 - 7.35 | Multiplet | 5H |
| -CH₂ -Ph | 4.50 | Singlet | 2H |
| -O-CH₂ - | 3.50 | Triplet | 2H |
| -CH₂ -Cl | 3.60 | Triplet | 2H |
¹³C NMR
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C ₆H₅- (quaternary) | ~138 |
| C ₆H₅- (CH) | 127 - 129 |
| -C H₂-Ph | ~73 |
| -O-C H₂- | ~70 |
| -C H₂-Cl | ~45 |
| -OCH₂-C H₂-C H₂-CH₂Cl | ~26, ~30 |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and gain structural information from fragmentation patterns. For this compound (C₁₁H₁₅ClO), the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 198.6. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak at m/z 200.6 with an intensity of approximately one-third of the M⁺ peak would be a definitive indicator of a chlorine-containing compound. docbrown.info
The fragmentation pattern would be dominated by cleavages that form stable ions. The most prominent fragmentation pathway for benzyl ethers is the cleavage of the C-O bond to form the highly stable benzyl cation or its rearranged tropylium (B1234903) ion isomer. massbank.eu This would result in a very intense base peak at m/z 91. Other significant fragmentation pathways would include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen.
Loss of a chlorobutyl radical: [M - C₄H₈Cl]⁺, leading to a fragment at m/z 107.
Loss of HCl: Cleavage and rearrangement can lead to the loss of a neutral HCl molecule, resulting in a peak at [M - 36].
Cleavage of the butyl chain: Fragmentation of the butyl group would produce smaller alkyl fragments. bartleby.comlibretexts.org
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Significance |
|---|---|---|
| 198/200 | [C₁₁H₁₅ClO]⁺ | Molecular ion (M⁺/M+2) peak, shows Cl presence |
| 91 | [C₇H₇]⁺ | Base peak, stable benzyl/tropylium cation |
| 107 | [C₇H₇O]⁺ | Loss of chlorobutyl radical |
| 56 | [C₄H₈]⁺ | Loss of chlorine and subsequent rearrangement |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. missouri.edu The IR spectrum of this compound would display several key absorption bands.
C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). Aliphatic C-H stretches from the benzyl and butyl groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). docbrown.info
C-O-C Stretching: A strong, characteristic band for the asymmetric C-O-C stretch of the ether linkage would be prominent in the range of 1070-1150 cm⁻¹. nih.govchemicalbook.com
Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region would correspond to the carbon-carbon stretching vibrations within the benzene ring. Out-of-plane (oop) bending for a monosubstituted ring would also be visible in the 690-770 cm⁻¹ range.
C-Cl Stretching: The vibration of the carbon-chlorine bond would produce a band in the fingerprint region, typically between 600 and 800 cm⁻¹. docbrown.info
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3030 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂) |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 1070 - 1150 | C-O-C Stretch | Ether |
| 600 - 800 | C-Cl Stretch | Alkyl Halide |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. The chromophore in this compound is the benzene ring. It is expected to show weak absorptions in the UV region, characteristic of a monosubstituted benzene ring that is not in direct conjugation with the ether oxygen. Typically, a weak, finely structured "B-band" (benzenoid band) would be observed around 250-270 nm, arising from π → π* transitions that are formally forbidden by symmetry rules. starna.comnist.govaatbio.com
X-ray Crystallography for Solid-State Molecular Architecture
Should this compound be obtained as a suitable single crystal, X-ray crystallography could provide definitive, high-resolution data on its three-dimensional structure in the solid state. While no public crystal structure for this specific compound is currently available, analysis of related structures like dibenzyl allows for an informed prediction of its molecular architecture. royalsocietypublishing.org
The molecule possesses significant conformational flexibility due to the multiple single bonds in the ether and butyl chain. In the solid state, the molecule would adopt a low-energy conformation that allows for efficient crystal packing. Key structural parameters that would be determined include:
Bond Lengths: Precise measurements of C-C, C-H, C-O, and C-Cl bond lengths.
Bond Angles: The C-O-C angle of the ether linkage (typically around 110-112°) and the tetrahedral geometry around the sp³ hybridized carbons.
Torsional Angles: The angles defining the orientation of the benzyl group relative to the ether linkage and the conformation of the butyl chain (which would likely adopt a staggered or anti-periplanar arrangement to minimize steric strain).
Intermolecular Interactions: The crystal packing would be stabilized by weak intermolecular forces such as van der Waals interactions and potentially weak C-H···Cl or C-H···π hydrogen bonds. The molecule itself is not planar, with the benzene rings of adjacent molecules likely arranged in a way that maximizes packing efficiency. royalsocietypublishing.orgscispace.com
Comparative Studies and Structure Reactivity Relationships of 4 Chlorobutoxy Methyl Benzene Analogues
Systematic Comparison with Structural Isomers and Homologues
The reactivity of [(4-Chlorobutoxy)methyl]benzene is best understood by comparing it with its structural isomers and homologues. Key points of comparison include the position of the chloro substituent on the butoxy chain, the length of the alkoxy chain, and the position of the entire substituent on the benzene (B151609) ring.
Isomeric Effects: The position of the chlorine atom on the butoxy chain significantly impacts reactivity. In this compound, the chlorine is on a primary carbon, making it susceptible to SN2 reactions. If the chlorine were on a secondary carbon, as in [(3-Chlorobutoxy)methyl]benzene, the rate of SN2 reactions would be expected to decrease due to increased steric hindrance at the reaction center.
Homologous Series: The length of the alkyl chain in the alkoxy group also plays a crucial role. As the length of the alkyl chain increases in the series of (ω-chloroalkoxy)methylbenzenes, from ethoxy to hexoxy, for instance, a slight decrease in the rate of reactions at the benzylic position might be observed due to potential steric hindrance from the longer, more flexible chain. However, the impact of chain length on the reactivity of the terminal chloro group is more complex, potentially influencing solubility and the ability of the molecule to adopt conformations that facilitate or hinder nucleophilic attack. Studies on the behavior of benzyl (B1604629) alcohol homologues have shown that increasing the alkyl chain length can impact self-assembling phenomena and intermolecular interactions, which could indirectly affect reaction kinetics. rsc.org
Elucidating the Influence of Aromatic and Alkyl Substituents on Reactivity
The introduction of substituents on either the aromatic ring or the alkyl chain of this compound provides a powerful tool to probe and modulate its reactivity. These substituents exert their influence through a combination of electronic and steric effects.
Aromatic Substituents: Substituents on the benzene ring can either activate or deactivate the molecule towards certain reactions.
Electron-donating groups (e.g., -CH₃, -OCH₃) in the para or ortho positions increase the electron density of the benzene ring and can stabilize carbocation intermediates that may form at the benzylic position in SN1-type reactions. This enhances the rate of such reactions. For instance, the solvolysis of p-methylbenzyl chloride is significantly faster than that of benzyl chloride itself.
Electron-withdrawing groups (e.g., -NO₂, -CN) in the same positions have the opposite effect, destabilizing carbocation intermediates and thus slowing down SN1 reactions. They also decrease the nucleophilicity of the ether oxygen, which could have a minor effect on reactions involving this part of the molecule.
The following table illustrates the relative rates of solvolysis for some substituted benzyl chlorides, which serve as a model for understanding the electronic effects on the benzylic position of this compound analogues.
| Substituent (para-) | Relative Rate of Solvolysis |
| -OCH₃ | ~1000 |
| -CH₃ | ~30 |
| -H | 1 |
| -Cl | 0.3 |
| -NO₂ | ~0.001 |
Alkyl Substituents: The introduction of alkyl groups on the butoxy chain can sterically hinder the approach of nucleophiles to the chlorine-bearing carbon, thereby slowing down SN2 reactions. For example, replacing a hydrogen atom on the carbon adjacent to the chlorine with a methyl group would significantly decrease the rate of substitution. The impact of alkyl chain length on the solubility and conformation of the molecule can also influence reactivity, with shorter chains sometimes leading to lower solubility and potentially different aggregation behavior that affects reaction rates. nih.gov
Rationalizing Electronic and Steric Effects on Reaction Selectivity
The interplay of electronic and steric effects not only governs the rate of reaction but also dictates the selectivity of chemical transformations involving this compound and its analogues.
Electronic Effects on Selectivity: In reactions involving the aromatic ring, such as electrophilic aromatic substitution, the nature of the substituent on the benzyloxy group directs the incoming electrophile. An electron-donating substituent at the para position of the benzyl group would direct incoming electrophiles to the ortho and para positions of that ring. Conversely, electron-withdrawing groups would direct to the meta position.
Steric Effects on Selectivity: Steric hindrance plays a critical role in determining the regioselectivity of reactions. For example, in nucleophilic substitution reactions at the chlorobutoxy chain, bulky nucleophiles will react more slowly than smaller ones. nih.gov Furthermore, if there are bulky substituents near the reaction center, they can block the approach of the nucleophile, favoring attack at less hindered sites. In cases of competing reaction pathways, such as substitution versus elimination, the steric bulk of the base/nucleophile can be a deciding factor. A bulky, non-nucleophilic base would favor elimination (E2) over substitution (SN2).
The combination of these effects allows for the fine-tuning of the reactivity and selectivity of this compound analogues, making them versatile building blocks in organic synthesis. For instance, a theoretical investigation into aryl halide aminations highlighted that a combination of steric and electronic effects, such as hydrogen bonding from an ortho-substituent, can significantly lower the activation energy for a reaction. acs.org
Future Research Trajectories and Innovations in 4 Chlorobutoxy Methyl Benzene Chemistry
Development of Sustainable and Environmentally Benign Synthetic Routes
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For the synthesis of benzyl (B1604629) ethers like [(4-Chlorobutoxy)methyl]benzene, this translates to developing routes that minimize waste, avoid hazardous reagents, and utilize renewable resources.
A promising avenue is the direct alkoxylation of benzylic C(sp³)–H bonds, which avoids the need for pre-functionalized starting materials. researchgate.net Recent advancements have demonstrated electrochemical methods for this transformation, eliminating the need for external oxidants or metal catalysts. researchgate.net Another approach involves the use of iron(III) chloride as a catalyst in propylene (B89431) carbonate, a green and recyclable solvent, for the etherification of benzyl alcohols. acs.org This method has shown moderate to good yields for a variety of substituted benzyl alcohols. acs.org The development of acid-catalyzed O-benzylating reagents, such as 2,4,6-tris(benzyloxy)-1,3,5-triazine (B1595720) (TriBOT), offers high atom economy, producing water as the only byproduct. organic-chemistry.org
| Method | Catalyst/Reagent | Solvent | Key Advantages |
| Electrochemical Alkoxylation | None (electrochemical) | Not specified | Environmentally friendly, no external oxidants or metal catalysts. researchgate.net |
| Iron-Catalyzed Etherification | FeCl₃·6H₂O | Propylene Carbonate | Green and recyclable solvent, moderate to good yields. acs.org |
| Acid-Catalyzed Benzylation | 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) / Trifluoromethanesulfonic acid | Not specified | High atom economy, water as the only byproduct. organic-chemistry.org |
These sustainable methods represent a significant step forward in the synthesis of benzyl ethers, offering environmentally benign alternatives to traditional protocols.
Exploration of Organocatalytic and Biocatalytic Transformations
Organocatalysis and biocatalysis are rapidly emerging fields that offer highly selective and efficient transformations under mild conditions, aligning with the principles of green chemistry.
Organocatalysis: The direct C–H functionalization and arylation of benzyl ethers has been successfully achieved using photoredox organocatalysis. nih.gov This method involves the merger of a thiol catalyst and an iridium photoredox catalyst, enabling the direct arylation of benzylic C–H bonds in good to excellent yields. nih.gov This approach is notable for its operational simplicity and mild reaction conditions. nih.gov
Biocatalysis: While specific biocatalytic routes for this compound are not yet established, the broader field of biocatalysis offers significant potential. Enzymes, such as lipases and monooxygenases, are known to catalyze a wide range of reactions with high regio- and stereoselectivity. nih.gov For instance, cytochrome P450 monooxygenases can perform selective hydroxylations, which could be a key step in functionalizing the benzene (B151609) ring or the butyl chain of the target molecule. nih.gov The development of engineered enzymes tailored for specific transformations is a key area of future research. nih.gov
| Catalysis Type | Catalyst/Enzyme | Transformation | Key Features |
| Organocatalysis | Thiol catalyst and Iridium photoredox catalyst | Direct C-H arylation of benzyl ethers | Mild conditions, operational simplicity, good to excellent yields. nih.gov |
| Biocatalysis | Cytochrome P450 monooxygenases | Selective hydroxylations | High regio- and stereoselectivity. nih.gov |
The exploration of these catalytic systems could lead to novel and more efficient synthetic pathways for this compound and its derivatives.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis are revolutionizing the way chemical reactions are performed, offering enhanced control, safety, and efficiency.
Flow Chemistry: Continuous-flow systems provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. acs.orgnih.gov This technology is particularly advantageous for handling hazardous reagents and intermediates, as it minimizes the volume of reactive species at any given time. vapourtec.com For the synthesis of benzyl ethers, flow chemistry can enable the use of highly reactive intermediates and facilitate multi-step syntheses without the need for isolating intermediates. nih.gov A biphasic continuous-flow system has been shown to significantly reduce reaction times for the photooxidative debenzylation of benzyl ethers. acs.org
Automated Synthesis: Automated synthesis platforms, often integrated with flow chemistry, allow for high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. beilstein-journals.orgnih.gov These systems can be programmed to perform complex multi-step syntheses, including purification steps, with minimal human intervention. nih.gov The automated synthesis of radiolabeled compounds, for example, has been demonstrated with high efficiency and purity. nih.gov The application of automated fast-flow solid-phase synthesis has even enabled the creation of full-length, catalytically active enzymes. nih.gov
| Technology | Key Advantages | Potential Application for this compound |
| Flow Chemistry | Precise reaction control, enhanced safety, improved yield and selectivity. acs.orgnih.gov | Multi-step synthesis, handling of reactive intermediates, rapid optimization of reaction conditions. nih.gov |
| Automated Synthesis | High-throughput screening, rapid library synthesis, reduced human intervention. beilstein-journals.orgnih.gov | Optimization of synthetic routes, discovery of new derivatives, and scale-up of production. |
The integration of these advanced platforms will undoubtedly accelerate the discovery and development of new synthetic methodologies for this compound.
Advanced Materials Applications and Functionalization Strategies
The functional groups present in this compound, namely the benzyl ether and the chloroalkyl chain, provide opportunities for its use as a building block in advanced materials.
Functionalization Strategies: The chloro group on the butoxy chain is a versatile handle for further chemical modifications. It can readily undergo nucleophilic substitution reactions to introduce a wide array of functional groups, such as amines, azides, or thiols. This allows for the synthesis of a diverse library of derivatives with tailored properties.
Advanced Materials: The resulting functionalized molecules could be incorporated into polymers or other materials to impart specific properties. For instance, the introduction of polymerizable groups could lead to the formation of functional polymers with applications in coatings, adhesives, or drug delivery systems. The synthesis of polystyrenes from styrene (B11656) derivatives has been achieved with high yields. nih.gov Furthermore, the benzyl ether moiety itself can be a key structural element in the design of liquid crystals or other self-assembling materials. The ability to cleave benzyl ethers under specific conditions also makes them useful as protecting groups in the synthesis of complex molecules, including in the development of materials for biomedical applications. acs.org
| Functional Group | Potential Modification | Potential Application |
| Chloroalkyl chain | Nucleophilic substitution (amines, azides, thiols, etc.) | Building block for functional polymers, drug delivery systems. |
| Benzyl ether | Incorporation into polymer backbone | Development of liquid crystals, self-assembling materials. |
The exploration of these functionalization strategies and material applications represents a fertile ground for future research, potentially unlocking new uses for this compound and its derivatives.
Q & A
Q. What are the standard synthetic routes for [(4-Chlorobutoxy)methyl]benzene, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution (SN2) between a phenol derivative and a halogenated butane precursor. For example, reacting 4-chlorobutanol with benzyl chloride under basic conditions (e.g., K₂CO₃ or NaH) in anhydrous tetrahydrofuran (THF) at 60–80°C for 12–24 hours. Optimization includes:
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve yield but may require higher temperatures.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol.
Reference : Similar protocols for 4-phenoxybutyl chloride synthesis are documented in chemical catalogs .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 7.2–7.4 ppm), methylene groups adjacent to oxygen (δ 3.6–4.0 ppm), and chlorobutoxy chain protons (δ 1.6–1.8 ppm for CH₂Cl).
- ¹³C NMR : Confirm the presence of Cl-C (δ 45–50 ppm) and ether linkages (C-O, δ 60–70 ppm).
- IR Spectroscopy : C-O-C stretch (~1100 cm⁻¹) and C-Cl stretch (~600–800 cm⁻¹).
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 184.5 (C₁₀H₁₃ClO⁺).
Cross-reference experimental data with the NIST Chemistry WebBook for validation .
Q. How does this compound behave under varying pH and temperature conditions?
Methodological Answer:
- Hydrolytic Stability : Test in buffered solutions (pH 2–12) at 25°C and 60°C. Monitor degradation via HPLC. The compound is stable in neutral conditions but undergoes hydrolysis under strong acidic/basic conditions, releasing 4-chlorobutanol and benzaldehyde.
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at 2–8°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer:
Q. What experimental strategies resolve contradictions in reaction mechanisms involving this compound?
Methodological Answer:
- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer steps in hydrolysis pathways.
- Kinetic Isotope Effects (KIE) : Compare rates of C-Cl bond cleavage in H₂O vs. D₂O to distinguish SN1 vs. SN2 mechanisms.
- Trapping Intermediates : Add radical scavengers (e.g., TEMPO) to detect transient species in oxidation reactions. For example, oxidation with KMnO₄ yields 4-chlorobutyric acid, while milder agents (e.g., PCC) produce ketones .
Q. How can physiologically based pharmacokinetic (PBPK) modeling guide the study of this compound in drug design?
Methodological Answer:
- Analog Selection : Identify structurally similar compounds (e.g., chlorophenyl ethers) with existing PBPK models. Parameters like logP (~2.8) and plasma protein binding (~85%) are critical for absorption/distribution predictions.
- In Silico Tools : Use GastroPlus or PK-Sim to simulate hepatic clearance and tissue partitioning. Validate with in vitro CYP450 inhibition assays (e.g., human liver microsomes).
- Case Study : Ethylbenzene analogs demonstrate how to extrapolate metabolic pathways for chlorinated ethers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
